![molecular formula C7H10O2 B14758776 3-Oxabicyclo[3.2.1]octan-2-one CAS No. 766-71-2](/img/structure/B14758776.png)
3-Oxabicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxabicyclo[321]octan-2-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides enantiomerically pure products.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of catalysts such as tempo oxoammonium tetrafluoroborate and ZnBr2 in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions has been reported to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include AlCl3 for oxidation and tempo oxoammonium tetrafluoroborate for tandem reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the AlCl3-catalyzed reactions can lead to the formation of oxabicyclo[3.2.1]octane derivatives .
Wissenschaftliche Forschungsanwendungen
3-Oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Medicine: It is used in the design of pharmaceuticals due to its potential bioactivity.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Oxabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets through its bicyclic structure. The compound can undergo rearrangements and substitutions that allow it to interact with various biological pathways. For example, its structure enables it to participate in reactions that modify proteins or nucleic acids, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar in structure but differs in the position of the oxygen atom.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, used in drug discovery.
11-Oxatricyclo[5.3.1.0]undecane: A more complex structure with additional rings.
Uniqueness
3-Oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure that includes an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
766-71-2 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C7H10O2/c8-7-6-2-1-5(3-6)4-9-7/h5-6H,1-4H2 |
InChI-Schlüssel |
AKLCTCACZDSMHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1COC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


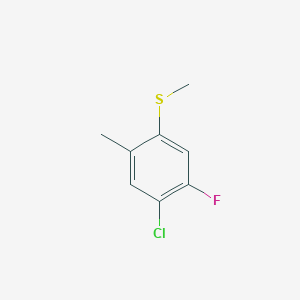
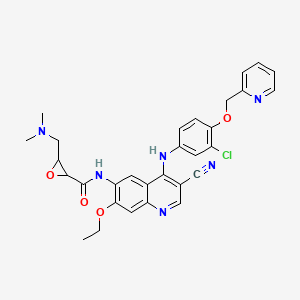
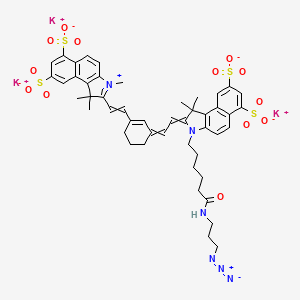
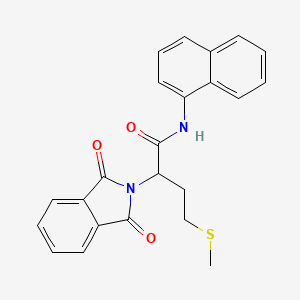
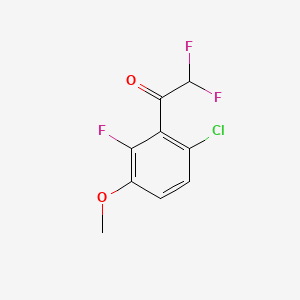
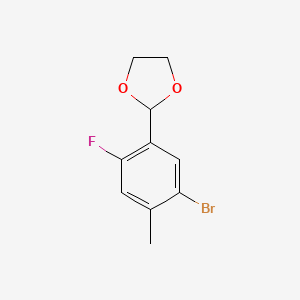
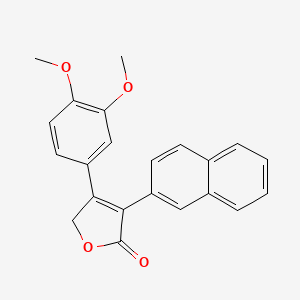
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)

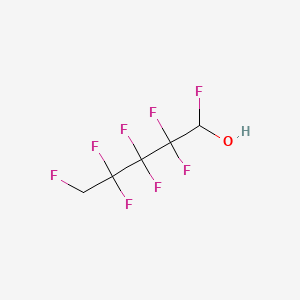

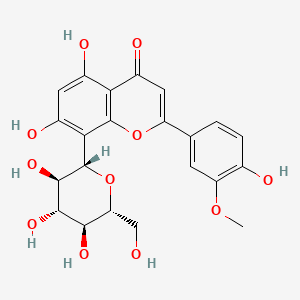
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
